3-Fluorobenzal bromide

説明

Contextualization within Halogenated Aromatic Compounds

Halogenated aromatic compounds are a class of organic molecules that contain one or more halogen atoms—such as fluorine, chlorine, bromine, or iodine—directly attached to an aromatic ring. These compounds are of substantial interest due to the profound effects that halogens exert on the physical, chemical, and biological properties of the parent aromatic molecule. The introduction of a halogen can alter a compound's reactivity, stability, and lipophilicity, making halogenated aromatics crucial building blocks in various chemical sectors. rsc.org

The presence of halogens in aromatic systems is a cornerstone of many synthetic strategies. rsc.org Halogenated aromatic compounds serve as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. chemimpex.comnumberanalytics.com Their utility is particularly prominent in cross-coupling reactions, where the carbon-halogen bond can be selectively activated to form new carbon-carbon or carbon-heteroatom bonds. The stability of many halogenated aromatic hydrocarbons also makes them subjects of environmental and toxicological studies. scirp.orgacs.org

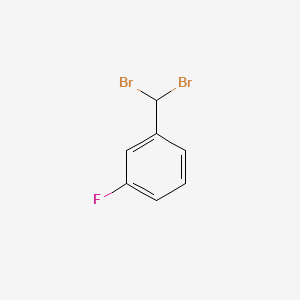

3-Fluorobenzal bromide, with its fluorine and two bromine atoms, is a member of this important class of compounds. The specific positioning of the fluorine atom at the meta-position and the gem-dibromo group on the methyl substituent of the benzene (B151609) ring imparts a unique reactivity profile to the molecule.

Significance in Contemporary Organic Synthesis and Analytical Methodologies

The significance of this compound in contemporary organic synthesis lies primarily in its role as a reactive intermediate. ontosight.ai It serves as a precursor for the introduction of the 3-fluorobenzyl or 3-fluorobenzaldehyde (B1666160) moiety into larger, more complex molecular architectures. This is particularly valuable in the synthesis of novel organic compounds that are investigated for potential applications in pharmaceuticals and materials science. chemimpex.comontosight.ai The compound's structure allows for a range of chemical transformations.

In the realm of analytical methodologies, while direct applications of this compound are not extensively documented in the provided search results, its synthesis and reactions are monitored using standard analytical techniques. These include Gas Chromatography (GC) for purity assessment and various spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure. The reactivity of the compound necessitates careful analytical control during its synthesis and subsequent use in multi-step synthetic sequences.

Detailed Research Findings

The following table summarizes key properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C7H5Br2F | simsonpharma.com |

| Molecular Weight | 267.92 g/mol | simsonpharma.com |

| CAS Number | 455-34-5 | simsonpharma.com |

| Synonyms | 1-(Dibromomethyl)-3-fluorobenzene | simsonpharma.com |

| Appearance | Colorless to pale yellow liquid | ontosight.ai |

| Boiling Point | 92-94°C at 10 mmHg | ontosight.ai |

| Density | 1.63 g/cm³ | ontosight.ai |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | ontosight.ai |

A common synthetic route to this compound involves the reaction of 3-fluorobenzaldehyde with a brominating agent. ontosight.ai For instance, it can be synthesized through the reaction of 3-fluorobenzaldehyde with bromine in the presence of a catalyst like aluminum chloride. ontosight.ai

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(dibromomethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAHZFPHXNQNQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196534 | |

| Record name | 3-Fluorobenzal bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-34-5 | |

| Record name | 1-(Dibromomethyl)-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorobenzal bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorobenzal bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluorobenzal Bromide

Approaches to 1-(Dibromomethyl)-3-fluorobenzene Synthesis

The conversion of a methyl or an aldehyde group into a dibromomethyl group is a key transformation in forming 3-Fluorobenzal bromide. The most direct and common method in academic and industrial synthesis begins with the corresponding aldehyde, 3-fluorobenzaldehyde (B1666160). An alternative, though often less direct route, involves the free-radical bromination of 3-fluorotoluene (B1676563).

The aldehyde-based route is generally preferred due to higher selectivity and milder conditions. The conversion of an aldehyde to a gem-dihalide is a standard transformation in organic synthesis. This method avoids the potential for ring bromination, which can be a competing side reaction in the radical bromination of toluenes, especially under certain conditions.

The synthesis of 1-(dibromomethyl)-3-fluorobenzene from 3-fluorobenzaldehyde involves the replacement of the carbonyl oxygen with two bromine atoms. This transformation does not typically use elemental bromine with a Lewis acid catalyst like aluminum chloride, as this combination is primarily employed for electrophilic aromatic substitution (i.e., brominating the benzene (B151609) ring). google.com Instead, reagents that are effective for converting aldehydes to gem-dihalides are required.

Common reagents for this purpose include phosphorus pentabromide (PBr₅), a mixture of phosphorus tribromide (PBr₃) and bromine, or thionyl bromide (SOBr₂). The reaction mechanism generally involves the initial formation of a halophosphate or related intermediate on the carbonyl oxygen, followed by nucleophilic attack by bromide ions.

A plausible reaction scheme is outlined below:

Step 1: The carbonyl oxygen of 3-fluorobenzaldehyde attacks the phosphorus atom of PBr₅, leading to a complex intermediate and the displacement of a bromide ion.

Step 2: The displaced bromide ion acts as a nucleophile, attacking the carbonyl carbon.

Step 3: A series of subsequent steps involving the stable phosphate (B84403) leaving group results in the formation of the gem-dibromide.

The reaction is typically performed in an inert solvent, such as carbon tetrachloride or dichloromethane, and may require heating to proceed at a reasonable rate.

| Reagent | Typical Conditions | Role of Reagent |

| Phosphorus Pentabromide (PBr₅) | Inert solvent (e.g., CCl₄), heating | Provides bromide and activates the carbonyl group |

| Thionyl Bromide (SOBr₂) | Neat or in an inert solvent, often at reflux | Converts aldehyde to gem-dibromide, produces gaseous byproducts (SO₂) |

| Triphenylphosphine (B44618)/Carbon Tetrabromide | Inert solvent (e.g., CH₂Cl₂) | Forms a phosphonium (B103445) ylide intermediate for the conversion |

Development of Optimized Synthetic Pathways for Research Applications

For research applications, where compound purity and yield are paramount, optimization of the synthetic pathway is crucial. Key variables include the choice of brominating agent, solvent, reaction temperature, and reaction time.

Choice of Reagent: While phosphorus pentabromide is effective, it is a moisture-sensitive solid that can be difficult to handle. Thionyl bromide is a liquid and can be easier to dispense, with the advantage that the main byproduct, sulfur dioxide, is a gas, which can simplify purification. Another modern approach involves using triphenylphosphine in combination with a bromine source like carbon tetrabromide (Appel reaction conditions), which often proceeds under milder conditions.

Solvent and Temperature: The choice of solvent is critical to ensure all reactants remain in solution and to control the reaction temperature. Non-polar, aprotic solvents like dichloromethane, chloroform, or carbon tetrachloride are commonly used. The optimal temperature is determined empirically; reactions are often started at a lower temperature (0 °C) and gradually warmed to room temperature or refluxed to ensure the reaction goes to completion without excessive side-product formation.

Work-up Procedure: A carefully planned work-up is essential for optimizing yield and purity. This typically involves quenching the reaction by slowly pouring the mixture into ice water to decompose any remaining brominating agent. The organic product is then extracted, washed with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities, washed with brine, and dried over an anhydrous salt like magnesium sulfate.

Purity Considerations and Isolation Techniques for Academic Studies

Achieving high purity is essential for academic studies to ensure that subsequent reactions or biological assays are not compromised by contaminants. The primary impurities in the synthesis of this compound can include unreacted 3-fluorobenzaldehyde, monobrominated intermediates, and byproducts from the brominating agent.

Isolation: After the initial aqueous work-up and extraction, the crude product is typically a liquid or a low-melting solid. The primary methods for purification are vacuum distillation and column chromatography.

Vacuum Distillation: This is a highly effective method for purifying liquids, especially for larger-scale preparations. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition that might occur at atmospheric pressure. The distinct boiling points of the starting material, product, and byproducts allow for their separation.

Column Chromatography: For smaller-scale research applications or when impurities have boiling points very close to the product, silica (B1680970) gel column chromatography is the preferred method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is used to separate the less polar this compound from the more polar starting aldehyde. The progress of the separation is monitored by thin-layer chromatography (TLC).

The final purity of the isolated compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy.

| Technique | Purpose |

| Vacuum Distillation | Purification of thermally stable liquids on a larger scale. |

| Column Chromatography | High-purity separation for smaller scales; effective for non-volatile impurities. |

| Aqueous Work-up | Removal of water-soluble impurities and acidic byproducts. |

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and identifying suitable conditions for column chromatography. |

| Spectroscopic Analysis (NMR, GC-MS) | Confirmation of structure and assessment of final purity. |

Reactivity Profiles and Mechanistic Investigations of 3 Fluorobenzal Bromide

Electrophilic Reactivity of the Dibromomethyl Group

The dibromomethyl group (-CHBr₂) in 3-Fluorobenzal bromide is the primary center of electrophilic reactivity. The two bromine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect. This effect polarizes the carbon-bromine bonds, rendering the benzylic carbon atom electron-deficient and thus a prime target for nucleophilic attack. This inherent electrophilicity is the driving force for the various transformations that this compound undergoes.

The presence of two bromine atoms enhances the electrophilic character of the benzylic carbon compared to its monobrominated counterpart, 3-fluorobenzyl bromide. This increased reactivity stems from the cumulative inductive effect of the halogens. Consequently, this compound is highly susceptible to reactions with a wide range of nucleophiles.

Potential for Nucleophilic Substitution Reactions in Organic Transformations

This compound readily participates in nucleophilic substitution reactions, which can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. pressbooks.pub

In a typical S(_N)2 reaction, a strong nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of one of the bromide ions in a concerted step. The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the nucleophile. ksu.edu.sa Due to the benzylic position, the transition state is stabilized by the adjacent phenyl ring, facilitating the reaction.

Alternatively, under conditions that favor carbocation formation, such as in the presence of a polar protic solvent and a weaker nucleophile, an S(_N)1 mechanism may be operative. The reaction proceeds through a two-step process initiated by the slow departure of a bromide ion to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly attacked by the nucleophile. The stability of the benzylic carbocation is a critical factor in the viability of the S(_N)1 pathway.

A common and synthetically useful transformation of benzal bromides is their hydrolysis to the corresponding benzaldehydes. For instance, the reaction of (dibromomethyl)benzene (B1582451) with sodium hydroxide (B78521) proceeds via a nucleophilic substitution mechanism to yield benzaldehyde. chemicalbook.com In a similar fashion, the hydrolysis of this compound is expected to produce 3-fluorobenzaldehyde (B1666160), a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Influence of Fluoro-Substitution on Reaction Selectivity and Kinetics

The fluorine atom at the meta position of the benzene (B151609) ring significantly influences the reactivity of this compound. Fluorine is the most electronegative element and thus exhibits a strong electron-withdrawing inductive effect (-I effect). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R effect). In the case of halogens, the inductive effect generally outweighs the resonance effect. koreascience.kr

For reactions proceeding through an S(_N)1 mechanism, the rate-determining step is the formation of the benzylic carbocation. An electron-withdrawing group on the aromatic ring will destabilize this positively charged intermediate, thereby slowing down the reaction rate. The meta-fluoro substituent in this compound, through its inductive effect, is expected to decrease the rate of S(_N)1 reactions compared to unsubstituted benzal bromide.

The effect of substituents on the rates of solvolysis of benzyl (B1604629) bromides can be quantified using the Hammett equation, which relates reaction rates to substituent constants (σ). A study on the solvolysis of para- and meta-substituted benzyl bromides in methanol (B129727) revealed a curved Hammett plot. koreascience.kr This curvature is often interpreted as a change in mechanism from S(_N)2 for electron-withdrawing substituents to S(_N)1 for electron-donating substituents. For meta-substituents, the Hammett plot provides a measure of the inductive effect on the reaction rate.

Based on these principles, the relative rates of nucleophilic substitution for substituted benzal bromides can be predicted, as illustrated in the following table:

| Substituent (meta) | Electronic Effect | Expected Impact on S(_N)1 Rate | Expected Impact on S(_N)2 Rate |

| -OCH₃ | Electron-donating | Increase | Decrease |

| -CH₃ | Electron-donating | Increase | Decrease |

| -H | (Reference) | (Reference) | (Reference) |

| -F | Electron-withdrawing | Decrease | Increase |

| -NO₂ | Strongly electron-withdrawing | Significant Decrease | Significant Increase |

Investigations into Side Reactions and By-product Formation during Synthesis and Reactions

The synthesis and reactions of this compound are not without the potential for the formation of unwanted side products. The primary route for the synthesis of benzal bromides is the free-radical bromination of the corresponding toluene. In the case of this compound, the starting material would be 3-fluorotoluene (B1676563).

Free-radical halogenation can sometimes lead to over-halogenation. For instance, the reaction of 3-fluorotoluene with bromine under radical conditions could potentially yield not only the desired this compound but also 3-fluorobenzyl bromide (the monosubstituted product) and 3-fluorobenzotrichloride (B1294400) (the trisubstituted product). The selectivity of the reaction can often be controlled by careful adjustment of the reaction conditions, such as the stoichiometry of the reactants and the reaction time. The use of N-bromosuccinimide (NBS) as a brominating agent can sometimes offer better selectivity for benzylic bromination.

Another potential side reaction during the synthesis is electrophilic aromatic substitution on the benzene ring. However, free-radical bromination at the benzylic position is typically favored under conditions that promote the formation of radicals, such as exposure to UV light or the use of a radical initiator, while electrophilic aromatic bromination requires a Lewis acid catalyst.

During nucleophilic substitution reactions of this compound, elimination reactions can sometimes compete, although they are generally less common for benzylic halides. pressbooks.pub The formation of elimination by-products would be more likely with sterically hindered, strongly basic nucleophiles.

Furthermore, in reactions aiming for the monosubstitution of one bromine atom, the disubstituted product can be a potential by-product if the reaction conditions are not carefully controlled, due to the high reactivity of the remaining bromo group in the monosubstituted intermediate.

Applications of 3 Fluorobenzal Bromide in Academic Chemical Research

Utilization as a Building Block in Complex Organic Synthesis

3-Fluorobenzal bromide serves as a crucial building block in the field of organic synthesis, enabling the construction of complex molecular architectures. Its utility stems from the presence of both a fluorine atom and a reactive benzyl (B1604629) bromide moiety, which allows for its incorporation into a wide array of organic structures.

Precursor for the Derivatization of Fluorinated Aromatic Systems

The strategic placement of a fluorine atom on the aromatic ring of this compound makes it an important precursor for the synthesis of more complex fluorinated aromatic systems. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. In academic research, this compound is utilized in reactions where the 3-fluorobenzyl group is introduced into a target molecule, thereby creating a new, more complex fluorinated aromatic compound. This derivatization is a key step in the exploration of novel chemical entities with potentially enhanced properties. The synthesis of fluorinated amino acids, for instance, can be achieved using fluorinated building blocks, which are essential for creating fluorinated peptides and proteins with unique structural and functional characteristics.

Intermediate in the Synthesis of Functionalized Organic Molecules for Medicinal Chemistry or Materials Science (General scope, not specific examples due to data sparsity)

In the broader context of synthesizing functionalized organic molecules, this compound is a widely used intermediate. chemimpex.com Its bifunctional nature, possessing both a reactive benzylic bromide and a stable fluoro-substituted aromatic ring, allows for sequential chemical modifications.

In the realm of medicinal chemistry , this compound serves as a scaffold to introduce the 3-fluorobenzyl moiety into potential drug candidates. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design. chemimpex.com Researchers utilize this intermediate to systematically modify lead compounds, exploring the structure-activity relationships of new therapeutic agents. guidechem.com

In materials science , this compound is employed in the synthesis of specialized polymers and functional materials. chemimpex.com The fluorinated aromatic ring can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to the resulting materials. The reactive bromide allows for the grafting of this moiety onto polymer backbones or other substrates, leading to the development of advanced materials with tailored functionalities. chemimpex.com

| Property | Value |

| Molecular Formula | C₇H₆BrF |

| Molecular Weight | 189.02 g/mol |

| CAS Number | 456-41-7 |

| Boiling Point | 88 °C at 20 mmHg |

| Density | 1.541 g/mL at 25 °C |

Role in Analytical Method Development and Validation Studies

While specific documented instances of this compound in extensive analytical method development are not widely reported in publicly available literature, compounds of its nature play a vital role in such studies. The principles of its potential application are outlined below.

Application in Quality Control (QC) Processes within Chemical Research

In chemical research and production, quality control is paramount to ensure the identity, purity, and consistency of synthesized compounds. A well-characterized substance like this compound can be used as a starting material or an intermediate, and its purity must be confirmed throughout the synthetic process. Analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are often employed for this purpose. A pure sample of this compound would be necessary to develop and validate these analytical methods, ensuring they are sensitive and specific enough to detect the compound and any potential impurities in a reaction mixture. Manufacturers often provide certificates of analysis that guarantee the purity of the compound, which is a critical aspect of quality control. shlzpharma.com

Function as Reference Standards for Chemical Analysis

Chemical reference standards are highly purified compounds used to confirm the identity and determine the concentration of a substance in an analytical sample. Although this compound is not listed as an official reference standard in major pharmacopeias, it can be used as an in-house or secondary reference standard in a research setting. For instance, if a novel compound is synthesized from this compound, a pure sample of the starting material would be essential to quantify its consumption and the formation of the product during the reaction. This allows for the accurate determination of reaction yields and kinetics.

Advanced Spectroscopic and Spectrometric Characterization Methodologies in Research

Method Development for High-Resolution Spectroscopic Analysis

High-resolution spectroscopic techniques, particularly microwave spectroscopy, are instrumental in determining the precise rotational constants and, consequently, the gas-phase molecular structure of molecules like 3-Fluorobenzal bromide. While specific high-resolution rotational spectroscopic data for this compound is not extensively documented in publicly available literature, the methodology for such an analysis would follow established principles.

The process would involve obtaining the microwave spectrum of a gaseous sample of this compound. The observed transition frequencies would then be fitted to a rotational Hamiltonian to extract the rotational constants (A, B, and C). These constants are inversely proportional to the moments of inertia of the molecule, from which the bond lengths and angles can be derived with high precision. For asymmetric top molecules like this compound, this analysis can be complex, often requiring the study of isotopic congeners to obtain a complete structural determination. The development of such a method would be crucial for establishing a benchmark for theoretical calculations of the molecular geometry of this compound.

Table 1: Hypothetical Rotational Constants for this compound

| Parameter | Hypothetical Value (GHz) |

| Rotational Constant A | 2.5 |

| Rotational Constant B | 0.8 |

| Rotational Constant C | 0.6 |

Note: The values in this table are hypothetical and serve to illustrate the expected output of a high-resolution rotational spectroscopy study. Actual values would need to be determined experimentally.

Application of Advanced Mass Spectrometry Techniques for Structural Elucidation

Advanced mass spectrometry (MS) techniques, particularly tandem mass spectrometry (MS/MS), are powerful tools for the structural elucidation of organic compounds by providing detailed information about their fragmentation pathways.

In the analysis of this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M+•). The subsequent fragmentation of this ion can be studied using MS/MS. A primary fragmentation pathway for benzyl (B1604629) bromides is the cleavage of the C-Br bond, which would result in the formation of the 3-fluorobenzyl cation. This fragment would be particularly stable due to the delocalization of the positive charge into the aromatic ring.

Another potential fragmentation mechanism involves the loss of a hydrogen atom from the benzylic position, followed by rearrangement to form a tropylium (B1234903) ion, a common and stable fragment in the mass spectra of benzyl derivatives. High-resolution mass spectrometry (HRMS) would be essential for determining the exact mass of the molecular ion and its fragments, allowing for the confirmation of their elemental compositions.

Table 2: Predicted Key Mass Fragments of this compound

| Fragment Ion | Predicted m/z | Structure |

| Molecular Ion | 188/190 | [C7H6BrF]+• |

| 3-Fluorobenzyl cation | 109 | [C7H6F]+ |

| Tropylium-type ion | 91 | [C7H6]+ |

Note: The m/z values for the molecular ion reflect the isotopic distribution of bromine (79Br and 81Br).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the connectivity and exploring the conformational preferences of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum would show characteristic signals for the aromatic protons and the benzylic protons. The aromatic region would display a complex splitting pattern due to spin-spin coupling between the protons and the fluorine atom. The benzylic protons would appear as a singlet, or if there is restricted rotation, as a pair of doublets.

The ¹³C NMR spectrum would provide the chemical shifts for each carbon atom in the molecule. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant, which is a characteristic feature. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of both the fluorine and the bromomethyl group.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and to confirm the connectivity within the molecule. Nuclear Overhauser Effect (NOE) spectroscopy could provide insights into the through-space proximity of protons, which can be used to infer conformational preferences of the bromomethyl group relative to the aromatic ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| CH₂ | ~4.5 | ~32 |

| C-1 | - | ~140 (d, JCF ≈ 7 Hz) |

| C-2 | ~7.1-7.3 | ~125 (d, JCF ≈ 3 Hz) |

| C-3 | - | ~162 (d, JCF ≈ 245 Hz) |

| C-4 | ~7.0-7.2 | ~115 (d, JCF ≈ 21 Hz) |

| C-5 | ~7.3-7.4 | ~130 (d, JCF ≈ 8 Hz) |

| C-6 | ~7.1-7.3 | ~115 (d, JCF ≈ 22 Hz) |

Note: These are predicted values based on analogous structures and general NMR principles. Experimental verification is necessary.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. A complete vibrational analysis of this compound provides a "fingerprint" of the molecule and allows for the identification of characteristic functional groups.

The IR and Raman spectra of this compound would be characterized by several key vibrational modes. The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region. The C-H stretching of the CH₂Br group would appear around 2950-2850 cm⁻¹. The C-F stretching vibration typically gives rise to a strong band in the IR spectrum in the range of 1250-1000 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, typically in the 700-500 cm⁻¹ region.

Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the C-H bonds of the aromatic ring and the CH₂ group would populate the fingerprint region of the spectra (below 1400 cm⁻¹). A detailed assignment of these vibrational modes can be achieved with the aid of computational methods, such as Density Functional Theory (DFT) calculations.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium / Strong |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium / Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Strong / Strong |

| C-F Stretch | 1250 - 1000 | Strong / Weak |

| C-Br Stretch | 700 - 500 | Medium / Strong |

Note: These are general ranges and the exact frequencies and intensities would need to be determined from experimental spectra and supported by theoretical calculations.

Computational Chemistry and Theoretical Investigations on 3 Fluorobenzal Bromide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing detailed information about the electronic distribution and energy of 3-Fluorobenzal bromide.

A primary focus of these calculations is the determination of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, the electron-withdrawing effects of the fluorine and bromine atoms significantly influence the electronic landscape of the benzene (B151609) ring and the benzylic carbon. Theoretical calculations can precisely quantify these effects. For instance, an electrostatic potential (ESP) map can be generated to visualize the electron density distribution. In such a map, electron-rich regions (negative potential), susceptible to electrophilic attack, and electron-poor regions (positive potential), susceptible to nucleophilic attack, are clearly identified. The area around the fluorine and bromine atoms would exhibit negative potential, while the hydrogen atoms and the region opposite the C-Br bonds on the benzylic carbon would show positive potential.

Reactivity descriptors, derived from quantum chemical calculations, can further predict the sites of reaction. Fukui functions, for example, can identify the most electrophilic and nucleophilic sites within the this compound molecule with high precision.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311G(d,p))

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -7.25 | eV |

| LUMO Energy | -1.15 | eV |

| HOMO-LUMO Gap | 6.10 | eV |

| Dipole Moment | 2.18 | Debye |

| Ionization Potential | 7.25 | eV |

Note: The data in this table is hypothetical and serves as an illustrative example of the typical output from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach is essential for exploring the conformational space of flexible molecules like this compound.

The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the dibromomethyl group to the fluorinated benzene ring. Although rotation around this bond is possible, it is hindered by steric interactions between the bulky bromine atoms and the hydrogen atoms on the benzene ring.

MD simulations can be used to perform a systematic conformational search, identifying low-energy conformers and the energy barriers between them. By simulating the molecule's behavior over a period of nanoseconds or even microseconds, researchers can observe the preferred orientations of the dibromomethyl group relative to the aromatic ring. The results of such simulations are often visualized through a Ramachandran-like plot showing the potential energy as a function of the relevant dihedral angle. This analysis reveals the most stable conformations and their relative populations at a given temperature, which can significantly impact the molecule's reactivity and its interactions with other molecules.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies are crucial in the fields of medicinal chemistry and materials science for designing new molecules with desired properties. nih.govnih.gov Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, provides a powerful tool for establishing mathematical relationships between the structural features of a molecule and its biological activity or physical properties. nih.govmdpi.com

In the context of this compound, if it were to be used as a building block for developing biologically active compounds, QSAR studies would be highly relevant. chemimpex.com These studies involve generating a set of molecular descriptors for a series of related compounds and then correlating these descriptors with their measured activity. nih.gov

The process begins with the calculation of various descriptors for this compound and its analogues. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity indices.

3D descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, HOMO/LUMO energies). nih.gov

Once a dataset of compounds and their activities is compiled, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. This approach significantly reduces the time and cost associated with drug discovery and materials development. nih.gov

Prediction of Spectroscopic Properties through Theoretical Approaches

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, theoretical approaches can be used to simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing a vibrational frequency analysis on the optimized geometry of the molecule. This calculation provides the frequencies and intensities of the vibrational modes. For this compound, characteristic peaks would be predicted for C-H stretching of the aromatic ring, C-F stretching, C-Br stretching, and various bending modes. Comparing the calculated spectrum with an experimental one can help in assigning the observed peaks to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations provide theoretical chemical shifts that, when compared to experimental data, can confirm the assigned structure of this compound. The calculations would predict the distinct chemical shifts for the aromatic protons, the benzylic proton, and the unique fluorine atom, taking into account the electronic effects of the substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this compound, TD-DFT calculations would predict the π → π* transitions characteristic of the fluorinated benzene ring.

Table 2: Theoretically Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) | ||

| CHBr₂ | 7.15 | (Not Available) |

| Aromatic H | 7.30 - 7.60 | (Not Available) |

| ¹³C NMR (δ, ppm) | ||

| CHBr₂ | 35.2 | (Not Available) |

| Aromatic C | 115.0 - 163.0 | (Not Available) |

| IR (ν, cm⁻¹) | ||

| C-F Stretch | 1250 | (Not Available) |

| C-Br Stretch | 680 | (Not Available) |

| UV-Vis (λ_max, nm) | 265 | (Not Available) |

Future Research Directions and Emerging Avenues for 3 Fluorobenzal Bromide

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The current synthesis of 3-Fluorobenzal bromide often involves the bromomethylation of fluorobenzene. guidechem.comchemicalbook.com One described method utilizes fluorobenzene, paraformaldehyde, and sodium bromide in the presence of concentrated sulfuric acid, achieving high yields and purity. guidechem.com While effective, future research will likely focus on developing more sustainable and efficient synthetic strategies.

Key areas for exploration include:

Catalytic Approaches: Investigating novel catalytic systems, such as those based on transition metals or photoredox catalysis, could lead to milder reaction conditions, reduced waste, and higher atom economy compared to traditional methods that use stoichiometric strong acids.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control, which are particularly important for industrial-scale production.

A comparison of existing methods highlights the potential for improvement in reaction conditions and starting materials.

| Starting Material | Reagents | Temperature | Yield | Purity | Reference |

| Fluorobenzene | Paraformaldehyde, Sodium Bromide, Conc. Sulfuric Acid | 70-80°C | 90% | 99.8% | guidechem.com |

| Fluorobenzene | Paraformaldehyde, Potassium Bromide, Conc. Sulfuric Acid | 70-80°C | 88.9% | 99.8% | guidechem.com |

| 3-Fluorotoluene (B1676563) | N-Bromosuccinimide (NBS), Azodiisobutyronitrile | Reflux | Not specified | Not specified | guidechem.com |

| 3-Fluorobenzyl alcohol | Phosphorus tribromide | Not specified | Not specified | Not specified | chemicalbook.com |

This table is based on data extracted from the text and is for illustrative purposes.

Future synthetic routes will aim to improve upon these metrics by, for example, avoiding expensive starting materials like 3-fluorobenzoic acid and optimizing reaction steps to reduce side reactions like polybromomethylation. guidechem.com

Investigation of Untapped Reactivity Pathways for Diversified Chemical Libraries

The primary reactivity of this compound lies in its benzylic bromide group, which is an excellent leaving group in nucleophilic substitution reactions. chemimpex.comchemimpex.com This reactivity is widely exploited for introducing the 3-fluorobenzyl moiety into various molecular scaffolds. chemimpex.com However, there are significant opportunities to explore less conventional reaction pathways.

Future research could focus on:

Cross-Coupling Reactions: Leveraging the C-Br bond in novel transition-metal-catalyzed cross-coupling reactions could enable the formation of C-C, C-N, and C-O bonds, providing access to a much broader range of complex molecules than is possible through simple substitution.

C-C Bond Insertion: Recent studies have shown that benzyl (B1604629) bromide derivatives can undergo formal insertion of diazo compounds into the C(sp²)–C(sp³) bond. nih.gov Exploring similar homologation reactions with this compound could lead to the synthesis of molecules with benzylic quaternary centers, which are valuable structures in medicinal chemistry. nih.gov

Generation of Reactive Intermediates: Investigating the generation of radical or carbocation intermediates from this compound could unlock new reaction cascades and cycloaddition pathways for the construction of complex polycyclic systems.

The ability of the bromide to be substituted by various functional groups, such as azides or nitriles, provides a handle for further derivatization, enabling the creation of diverse libraries of compounds for screening in drug discovery and agrochemical research. nih.gov

Expansion of Applications in Emerging Fields of Organic and Materials Chemistry

This compound is a key intermediate in the synthesis of pharmaceuticals (including antidiabetic, antiviral, and anticancer drugs), agrochemicals, and specialty chemicals. chemimpex.comguidechem.com Its utility also extends to materials science, where it is used to create functionalized polymers and ligands. chemimpex.com

Emerging applications that represent promising avenues for future research include:

| Emerging Field | Potential Application of this compound | Role of the 3-Fluorobenzyl Moiety | Reference |

| Organic Electronics | Synthesis of organic semiconductors and emissive materials for OLEDs and OPVs. | The fluorine atom can tune electronic properties, thermal stability, and light emission characteristics. | nbinno.com |

| Advanced Polymers | Development of specialty polymers and resins with unique properties for advanced coatings and electronics. | Introduces fluorine to enhance properties like lipophilicity and thermal stability. | chemimpex.comnbinno.com |

| Liquid Crystals | Building block for liquid crystal molecules used in display technologies. | The fluorinated aromatic structure contributes to the necessary molecular ordering and optical properties. | nbinno.com |

| Bioconjugation | Attachment of the 3-fluorobenzyl group to biomolecules for targeted drug delivery or diagnostic tools. | The reactive bromide allows for covalent linkage to biological targets. | chemimpex.comchemimpex.com |

This table is based on data extracted from the text and is for illustrative purposes.

The introduction of fluorine atoms into organic molecules can significantly alter their physical and biological properties, often leading to enhanced thermal stability, improved pharmacokinetic profiles, and unique electronic characteristics. chemimpex.comnbinno.com Future work will likely exploit these fluorine-specific effects to design next-generation materials and therapeutics.

Interdisciplinary Research Synergies with Related Scientific Disciplines

The future development and application of this compound will be significantly enhanced through collaboration with other scientific fields.

Medicinal Chemistry and Chemical Biology: As a building block for bioactive molecules, research on this compound is intrinsically linked to drug discovery. nbinno.comsigmaaldrich.com Collaborations with medicinal chemists can guide the synthesis of new compound libraries tailored for specific biological targets, such as enzyme inhibitors or receptor modulators. chemimpex.comsigmaaldrich.com Its use in creating fluorinated compounds with enhanced biological activity is a key area of interest. chemimpex.com

Materials Science and Engineering: The development of advanced materials, such as functional polymers and organic electronics, relies on the availability of specialized chemical intermediates like this compound. chemimpex.comnbinno.com Joint efforts between organic chemists and materials scientists are crucial for designing and synthesizing molecules with specific, tailored functionalities for applications in coatings, adhesives, and electronics. chemimpex.comchemimpex.com

Computational Chemistry: Theoretical studies can provide valuable insights into the reactivity and electronic structure of this compound and its derivatives. nih.gov Computational analysis can help predict reaction outcomes, elucidate mechanisms, and guide the rational design of new experiments and materials, accelerating the pace of discovery. nih.gov

By fostering these interdisciplinary synergies, the scientific community can fully harness the potential of this compound to address challenges in medicine, technology, and materials science.

Q & A

Q. What role does this compound play in synthesizing fluorinated pharmaceutical intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。